molecular formula C16H11N3O2 B14149572 2-[(1H-Benzimidazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione CAS No. 5994-03-6

2-[(1H-Benzimidazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B14149572
CAS No.: 5994-03-6
M. Wt: 277.28 g/mol
InChI Key: RJOUMZRSXKETEJ-UHFFFAOYSA-N
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Description

2-[(1H-Benzimidazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1H-Benzimidazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione typically involves the condensation of benzimidazole with isoindole-dione derivatives. One common method involves the reaction of 1,2-phenylenediamine with phthalic anhydride under acidic conditions to form the isoindole-dione core. This intermediate is then reacted with benzimidazole derivatives in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-[(1H-Benzimidazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-[(1H-Benzimidazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione involves its interaction with various molecular targets. The benzimidazole ring can bind to DNA and proteins, affecting their function. This interaction can lead to the inhibition of enzymes involved in critical biological pathways, such as DNA replication and protein synthesis. Additionally, the compound may induce oxidative stress in cells, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1H-Benzimidazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione is unique due to its combination of the benzimidazole and isoindole-dione structures. This fusion imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

5994-03-6

Molecular Formula

C16H11N3O2

Molecular Weight

277.28 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylmethyl)isoindole-1,3-dione

InChI

InChI=1S/C16H11N3O2/c20-15-10-5-1-2-6-11(10)16(21)19(15)9-14-17-12-7-3-4-8-13(12)18-14/h1-8H,9H2,(H,17,18)

InChI Key

RJOUMZRSXKETEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC4=CC=CC=C4N3

Origin of Product

United States

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